molecular formula C5H7LiN2O2S B2393567 lithium(1+) ion 1,5-dimethyl-1H-pyrazole-4-sulfinate CAS No. 2416234-49-4

lithium(1+) ion 1,5-dimethyl-1H-pyrazole-4-sulfinate

Cat. No.: B2393567
CAS No.: 2416234-49-4
M. Wt: 166.12
InChI Key: OABQVYYYJIVZHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

lithium(1+) ion 1,5-dimethyl-1H-pyrazole-4-sulfinate is a chemical compound with the molecular formula C5H8N2O2S.Li. It is known for its unique properties and applications in various fields of science and industry. This compound is often used in research and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 1,5-dimethyl-1H-pyrazole-4-sulfinate typically involves the reaction of 1,5-dimethylpyrazole with sulfur dioxide and lithium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 1,5-dimethylpyrazole is reacted with sulfur dioxide in the presence of a base to form the corresponding sulfinate intermediate.

    Step 2: The intermediate is then treated with lithium hydroxide to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out at elevated temperatures and pressures to facilitate the formation of the desired compound.

Chemical Reactions Analysis

Types of Reactions

lithium(1+) ion 1,5-dimethyl-1H-pyrazole-4-sulfinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonate derivatives.

    Reduction: It can be reduced to form sulfide derivatives.

    Substitution: The compound can undergo substitution reactions where the sulfinate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various nucleophiles can be used to replace the sulfinate group under appropriate conditions.

Major Products Formed

    Oxidation: Sulfonate derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

lithium(1+) ion 1,5-dimethyl-1H-pyrazole-4-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of lithium(1+) ion 1,5-dimethyl-1H-pyrazole-4-sulfinate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also form complexes with metal ions, which can influence its reactivity and stability. The exact molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Lithium;1,3-dimethylpyrazole-4-sulfinate
  • Lithium;1,5-dimethylpyrazole-3-sulfinate
  • Lithium;1,5-dimethylpyrazole-4-sulfonate

Uniqueness

lithium(1+) ion 1,5-dimethyl-1H-pyrazole-4-sulfinate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

lithium;1,5-dimethylpyrazole-4-sulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S.Li/c1-4-5(10(8)9)3-6-7(4)2;/h3H,1-2H3,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKDJMDRGYVVMR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=C(C=NN1C)S(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7LiN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.